(4-Hydroxy-3-methoxyphenyl)boronic acid
CAS No.: 182344-21-4
Cat. No.: VC20893342
Molecular Formula: C7H9BO4
Molecular Weight: 167.96 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 182344-21-4 |
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Molecular Formula | C7H9BO4 |
Molecular Weight | 167.96 g/mol |
IUPAC Name | (4-hydroxy-3-methoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 |
Standard InChI Key | UZFBWSFTHSYXCN-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)O)OC)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1)O)OC)(O)O |
Chemical Identity and Structure
Basic Identification
(4-Hydroxy-3-methoxyphenyl)boronic acid is characterized by several key identifiers that facilitate its recognition in chemical databases and literature.
Parameter | Value |
---|---|
CAS Number | 182344-21-4 |
Molecular Formula | C₇H₉BO₄ |
Molecular Weight | 167.96 g/mol |
IUPAC Name | (4-hydroxy-3-methoxyphenyl)boronic acid |
InChI | InChI=1S/C7H9BO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9-11H,1H3 |
SMILES | COC1=C(O)C=CC(B(O)O)=C1 |
Structural Features
The compound consists of a phenyl ring with three key functional groups: a hydroxyl group at the 4-position, a methoxy group at the 3-position, and a boronic acid moiety. This specific substitution pattern creates a unique chemical environment that influences its reactivity and applications .
Alternative Nomenclature
Several synonyms exist for this compound in scientific literature and commercial catalogs:
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4-Hydroxy-3-methoxyphenylboronic acid
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Boronic acid, B-(4-hydroxy-3-methoxyphenyl)-
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Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI)
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4-Borono-2-methoxyphenol
Physical and Chemical Properties
Physical Characteristics
The physical properties of (4-Hydroxy-3-methoxyphenyl)boronic acid define its handling characteristics and purification requirements.
Property | Description |
---|---|
Appearance | White to cream crystalline powder |
Physical State at Room Temperature | Solid |
Melting Point | Not directly reported for the acid form |
Boiling Point | Not applicable (decomposes before boiling) |
Chemical Behavior
The chemical behavior of (4-Hydroxy-3-methoxyphenyl)boronic acid is dominated by its reactive boronic acid functional group, while being influenced by the electron-donating methoxy and hydroxyl substituents on the aromatic ring .
Key chemical characteristics include:
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The boronic acid group readily participates in transmetalation reactions
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The hydroxyl group can form hydrogen bonds and participate in coordination chemistry
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The methoxy group provides electron-donation to the aromatic system
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The compound can form dative bonds with Lewis bases through its boron atom
Synthesis Methods
Related Synthetic Procedure
A synthetic method for 3-methoxyphenylboronic acid, which could be adapted for (4-Hydroxy-3-methoxyphenyl)boronic acid synthesis, involves:
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Lithiation of the appropriate aryl bromide with n-butyllithium
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Addition of triisopropyl borate
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Hydrolysis with aqueous acid
The procedure for 3-methoxyphenylboronic acid is as follows: -
n-Butyllithium in n-hexane (925.0 mL, 1.59 M) is added dropwise to a mixture of THF (1,000 mL) and 1-bromo-3-methoxybenzene (250.0 g, 1.34 mol) at -70°C under nitrogen.
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After stirring for 1 hour, triisopropyl borate (300.9 g, 1.60 mol) is added dropwise, and the mixture is warmed to room temperature.
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After 18 hours, the reaction mixture is poured into 6M-hydrochloric acid and extracted with ethyl acetate.
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The organic layer is dried and the solvent removed to yield the boronic acid .
For (4-Hydroxy-3-methoxyphenyl)boronic acid, appropriate protection of the hydroxyl group would likely be necessary before the lithiation step.
Derivative Compounds
Pinacol Ester Derivative
The pinacol ester of (4-Hydroxy-3-methoxyphenyl)boronic acid is a commercially significant derivative with enhanced stability.
Related Boronic Acid Compounds
Several structurally related compounds have been studied and are commercially available:
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3-Methoxyphenylboronic acid
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3-Hydroxy-4-methoxyphenylboronic acid
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3,4-Dimethoxyphenylboronic acid
These compounds allow for structure-activity relationship studies and provide alternatives when specific substitution patterns are required for synthetic targets.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (4-Hydroxy-3-methoxyphenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner for the construction of carbon-carbon bonds . This palladium-catalyzed reaction allows for the connection of the functionalized phenyl ring to various aryl or alkenyl halides or triflates.
Key applications include:
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Construction of biaryl frameworks in pharmaceutical synthesis
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Preparation of natural product analogs
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Functionalization of heterocyclic compounds
Synthesis of Biologically Active Compounds
(4-Hydroxy-3-methoxyphenyl)boronic acid has been employed in the synthesis of several biologically active molecules:
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4-Arylcoumarins with antiprotozoal activity
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Components in the synthesis of rhodanthpyrone A and B, natural 4-(hydroxyphenyl)-substituted α-pyrones
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Precursors for ethylidenedihydroindolones as potential neoplastic agents
Materials Science Applications
The boronic acid functionality allows for reversible covalent bond formation, which has been exploited in:
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Development of molecular sensors
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Creation of self-healing materials
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Design of stimuli-responsive polymers
Supplier | Product Format | Purity Available |
---|---|---|
American Elements | Powder | 99% to 99.999% |
LGC Standards | Neat | Not specified |
CymitQuimica | Powder | Not specified |
Sigma-Aldrich | Powder | 95-98% |
Product Specifications
Commercial specifications typically include:
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Purity assessment by GC or HPLC
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Infrared spectrum confirmation
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Melting point determination
Hazard Category | Classification |
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Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation) |
Hazard Codes | Xi (Irritant) |
Risk Codes | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-37-60 |
WGK Germany | 3 (Severe hazard to waters) |
Research Applications and Future Perspectives
Current Research Trends
Recent research involving (4-Hydroxy-3-methoxyphenyl)boronic acid has focused on:
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Development of new cross-coupling methodologies
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Exploration of catalytic systems for more efficient reactions
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Investigation of medicinal applications
Emerging Applications
Potential future applications include:
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Development of boron-containing pharmaceuticals
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Use in bioorthogonal chemistry
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Applications in molecular imaging
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Component in targeted drug delivery systems
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